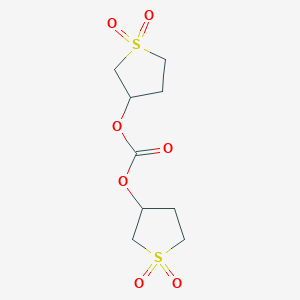![molecular formula C22H26N2O3 B5224184 N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-methylbutanamide](/img/structure/B5224184.png)
N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-methylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-methylbutanamide, also known as IB-MECA, is a synthetic compound that belongs to the class of adenosine A3 receptor agonists. It has been widely studied for its potential therapeutic applications in various diseases, including cancer, inflammatory conditions, and neurological disorders.
作用機序
N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-methylbutanamide exerts its effects through binding to the adenosine A3 receptor, which is expressed on various cell types, including immune cells, cancer cells, and neurons. Activation of the adenosine A3 receptor by N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-methylbutanamide leads to downstream signaling pathways that result in various physiological effects, including anti-inflammatory effects and inhibition of cancer cell growth.
Biochemical and Physiological Effects:
N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-methylbutanamide has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, and to reduce the recruitment of immune cells to sites of inflammation. It has also been shown to inhibit the growth and proliferation of cancer cells, through various mechanisms including induction of apoptosis and inhibition of angiogenesis.
実験室実験の利点と制限
N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-methylbutanamide has several advantages for use in lab experiments. It has a high purity and stability, which makes it easy to handle and use in experiments. It also has a well-established mechanism of action, which allows for more targeted and specific experiments. However, N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-methylbutanamide has some limitations, including its potential toxicity and the need for careful dosing to avoid unwanted effects.
将来の方向性
There are several future directions for research on N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-methylbutanamide. One potential area of research is the development of more specific and potent adenosine A3 receptor agonists, which could have greater therapeutic potential. Another area of research is the investigation of the potential use of N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-methylbutanamide in combination with other drugs or therapies, to enhance its effects and reduce potential side effects. Additionally, further research is needed to fully understand the mechanisms underlying the various physiological effects of N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-methylbutanamide, which could lead to the development of new therapeutic strategies.
合成法
N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-methylbutanamide can be synthesized through several methods, including the reaction of 2-methoxy-5-nitrobenzaldehyde with isopropylamine, followed by reduction with sodium borohydride and reaction with 3-methylbutanoyl chloride. This method yields a product with a purity of over 99%.
科学的研究の応用
N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-methylbutanamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory effects, which make it a promising candidate for the treatment of inflammatory conditions such as rheumatoid arthritis and Crohn's disease. It has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth and proliferation of cancer cells.
特性
IUPAC Name |
N-[2-methoxy-5-(5-propan-2-yl-1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c1-13(2)10-21(25)23-17-12-16(7-8-19(17)26-5)22-24-18-11-15(14(3)4)6-9-20(18)27-22/h6-9,11-14H,10H2,1-5H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSIRLNWGAKZVGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=C(C=CC(=C1)C2=NC3=C(O2)C=CC(=C3)C(C)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-benzyl-5-[4-(2-chlorobenzoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B5224108.png)
![methyl 3-{2-[(3-bromophenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5224109.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-N-(2,4-dichlorobenzyl)acetamide](/img/structure/B5224111.png)
![2-{[3-(3,4-dihydro-2(1H)-isoquinolinyl)-1-piperidinyl]methyl}-5-methoxyphenol](/img/structure/B5224117.png)
![(3,3-diphenylpropyl)[2-(4-methoxyphenyl)-1-methylethyl]amine](/img/structure/B5224120.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-bromobenzamide](/img/structure/B5224122.png)
![1-[4-(2-hydroxyethyl)-1-piperazinyl]-3-(4-propylphenoxy)-2-propanol dihydrochloride](/img/structure/B5224124.png)

![N-[1-(4-morpholinylcarbonyl)-2-(4-nitrophenyl)vinyl]-2-furamide](/img/structure/B5224144.png)

![1-[(3-methyl-2-pyridinyl)methyl]-4-{[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetyl}piperazine](/img/structure/B5224150.png)
![3-[4-(5-isopropyl-2-methylphenoxy)butyl]-4(3H)-quinazolinone](/img/structure/B5224165.png)

![diethyl [5-(2-methylphenoxy)pentyl]malonate](/img/structure/B5224181.png)